molecular formula C16H28N2O2 B7509851 N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide

N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide

Cat. No. B7509851
M. Wt: 280.41 g/mol
InChI Key: AMVNBHZXOBVKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide, also known as CPP or CPP-115, is a small molecule drug that has gained attention in the scientific community for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which plays a crucial role in the regulation of GABA neurotransmission in the brain.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 involves the inhibition of GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 increases the levels of GABA in the brain, which can have a calming effect and reduce anxiety and seizures. This mechanism of action also makes N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 a potential treatment for addiction, as GABA has been shown to play a role in the reward pathway in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 are primarily related to its ability to increase GABA levels in the brain. This can have a calming effect and reduce anxiety and seizures. N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 has also been shown to reduce drug-seeking behavior in animal models, suggesting its potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 for lab experiments is its high potency and selectivity for GABA-AT inhibition. This makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 is its relatively short half-life, which can make it difficult to maintain therapeutic levels in the body.

Future Directions

There are several future directions for research on N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115. One area of interest is its potential as a treatment for addiction, as it has shown promising results in animal models. Another area of interest is its potential to treat anxiety and seizures, as it has been shown to increase GABA levels in the brain. Additionally, further research is needed to optimize the synthesis of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 and improve its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 involves the reaction of N-methylpiperidine-4-carboxylic acid with cyclopentylmagnesium bromide, followed by acylation with 2-methylpropanoyl chloride. The resulting compound is then treated with methylamine to yield N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115. The synthesis of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 has been optimized to produce high yields and purity, making it a viable option for large-scale production.

Scientific Research Applications

N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a calming effect and reduce anxiety and seizures. N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 has also been investigated for its potential to treat addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-12(2)15(19)18-10-8-13(9-11-18)16(20)17(3)14-6-4-5-7-14/h12-14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVNBHZXOBVKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)C(=O)N(C)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.